

Check Availability & Pricing

Addressing the discrepancy between in vitro and in vivo results for Celgosivir

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Celgosivir	
Cat. No.:	B1668368	Get Quote

Celgosivir Technical Support Center

Welcome to the **Celgosivir** Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and address common challenges encountered during in vitro and in vivo experiments with **Celgosivir**.

Frequently Asked Questions (FAQs)

Q1: What is **Celgosivir** and what is its primary mechanism of action?

Celgosivir (6-O-butanoyl castanospermine) is an oral prodrug of castanospermine, a naturally occurring iminosugar.[1][2] Its primary mechanism of action is the inhibition of host α -glucosidase I, an enzyme in the endoplasmic reticulum (ER).[1][3][4] This enzyme is crucial for the initial trimming of N-linked oligosaccharides on viral envelope glycoproteins.[1][5] By inhibiting this process, **Celgosivir** disrupts the proper folding and maturation of viral glycoproteins, leading to the production of non-infectious virions and antiviral effects against a broad range of enveloped viruses, including Dengue virus (DENV), Hepatitis C virus (HCV), and HIV.[1][4][6]

Q2: Why is there a significant discrepancy between the in vitro and in vivo results for **Celgosivir**?

While **Celgosivir** demonstrates potent antiviral activity in vitro, these results have not consistently translated into clinical efficacy in human trials.[3][7] Several factors may contribute

to this discrepancy:

- Timing of Treatment Initiation: In many animal studies, treatment begins at or shortly after the time of viral infection.[3] In clinical settings, patients typically present after the onset of symptoms, when the viral load may already be declining.[3] Studies in mice have shown that **Celgosivir**'s efficacy is reduced when treatment is delayed until the peak of viremia.[8]
- Dosing Regimen: The pharmacokinetics of Celgosivir, which is rapidly converted to its active form, castanospermine, are critical.[2][5][9] Studies suggest that maintaining a minimum trough concentration (Cmin) of castanospermine is crucial for antiviral efficacy.[2] [10] The dosing regimen used in the initial CELADEN clinical trial (twice daily) may not have maintained a sufficiently high Cmin compared to more effective regimens in mouse models (four times daily).[3][8]
- Animal Models vs. Human Disease: The most commonly used animal model for Dengue, the AG129 mouse, is immunodeficient (lacking interferon receptors) and does not fully replicate the human disease.[3] This can lead to pitfalls when extrapolating efficacy data to humans.
 [3]
- Virus Strain and Cell Type Dependency: The efficacy of **Celgosivir** can be dependent on the specific viral strain and the host cell type used in experiments.[3]

Q3: How does **Celgosivir**'s mechanism as a host-targeting antiviral influence its activity?

Celgosivir is a host-targeting antiviral, meaning it acts on host cellular machinery that the virus hijacks for its replication.[1][11] Specifically, it inhibits the host's ER α -glucosidases.[12] This mode of action has two significant implications:

- It provides a broad spectrum of activity against many enveloped viruses that rely on this glycosylation pathway.[4][6]
- It presents a higher barrier to the development of viral resistance compared to drugs that target viral proteins directly.

The inhibition of α -glucosidase leads to misfolding of viral glycoproteins, such as the DENV non-structural protein 1 (NS1), causing them to be retained in the ER and targeted for

degradation.[13][14] This process can also modulate the host's unfolded protein response (UPR).[13]

Q4: What are the key pharmacokinetic parameters to consider for **Celgosivir**?

Celgosivir is a prodrug designed to improve the bioavailability of its active form, castanospermine.[1][5] Key pharmacokinetic takeaways are:

- Rapid Conversion: Celgosivir is rapidly and extensively converted to castanospermine in vivo.[9][15]
- Half-life: In humans, castanospermine has a relatively short half-life of approximately 2.5 hours.[9][15]
- Cmin is Critical: Preclinical data strongly suggest that the steady-state minimum concentration (Cmin) of castanospermine is a more critical determinant of in vivo efficacy than peak concentration (Cmax) or total exposure (AUC).[2][15][16]

Troubleshooting Guide

Issue: Potent in vitro activity is not translating to efficacy in our animal model.

- Question: Have you optimized the dosing schedule?
 - Troubleshooting Tip: A twice-daily (BID) dosing regimen may be insufficient. Mouse studies have shown that a four-times daily treatment regimen can significantly reduce viremia even when initiated at the peak of infection.[3] Consider increasing the dosing frequency to maintain the trough concentration of castanospermine above the target level.
- Question: When is the treatment being initiated?
 - Troubleshooting Tip: The therapeutic window for Celgosivir may be narrow. Efficacy is significantly higher when treatment is started early after infection.[13] If your model involves delaying treatment, the antiviral effect may be less pronounced.[8]
- Question: Is the animal model appropriate?

 Troubleshooting Tip: Be aware of the limitations of your animal model. The AG129 mouse model, while useful, is highly artificial.[3] Results may not perfectly predict human outcomes. Consider the specific DENV serotype and strain used, as efficacy can vary.[3]

Issue: High variability in survival and viremia data in our in vivo experiments.

- Question: How is the drug being administered?
 - Troubleshooting Tip: Oral gavage is the standard route. Ensure consistent administration technique and volume across all animals. Celgosivir is water-soluble. Confirm complete dissolution and stability of your formulation.
- Question: Are you accounting for primary vs. secondary infection models?
 - Troubleshooting Tip: Celgosivir has shown efficacy in both primary and antibody-dependent enhancement (ADE) models of DENV infection.[3][13] However, the immune response and viral clearance kinetics differ significantly between these models.[15] Ensure your experimental groups are well-defined and analyze the data accordingly.

Quantitative Data Summary

Table 1: In Vitro Efficacy of Celgosivir

Virus	Cell Line	Assay Type	IC50 / EC50	Reference
Dengue Virus (DENV-2)	-	-	0.2 μΜ	[17]
Dengue Virus (DENV-1, 3, 4)	-	-	< 0.7 μΜ	[17]
HIV-1	-	-	2.0 ± 2.3 μM	[17]
Bovine Viral Diarrhoea Virus (BVDV)	MDBK	Cytopathic Effect	47 μΜ	[17]
Bovine Viral Diarrhoea Virus (BVDV)	MDBK	Plaque Assay	16 μΜ	[17]
Bovine Viral Diarrhoea Virus (BVDV)	-	In Vitro Assay	1.27 μΜ	[17]

Table 2: In Vivo Efficacy of Celgosivir in AG129 Mouse Model (Dengue Virus)

Dosing Regimen	Treatment Start	Outcome	Reference
50 mg/kg BID for 5 days	Day 0	100% protection from lethal infection	[2][17]
50 mg/kg BID for 5 days	48h post-infection	Increased survival	[2][13]
25 mg/kg BID	Day 0	Comparable efficacy to 50 mg/kg BID Castanospermine	[2][10]
100 mg/kg QD	Day 0	Less protective than BID regimens	[2]
33.3 mg/kg TID	-	Significant reduction in circulating viral RNA	[18]

Table 3: Pharmacokinetics of Castanospermine (Active Metabolite of Celgosivir)

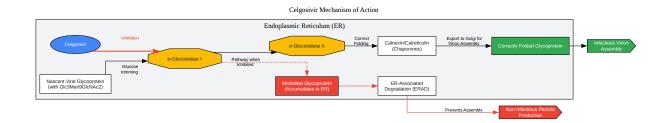
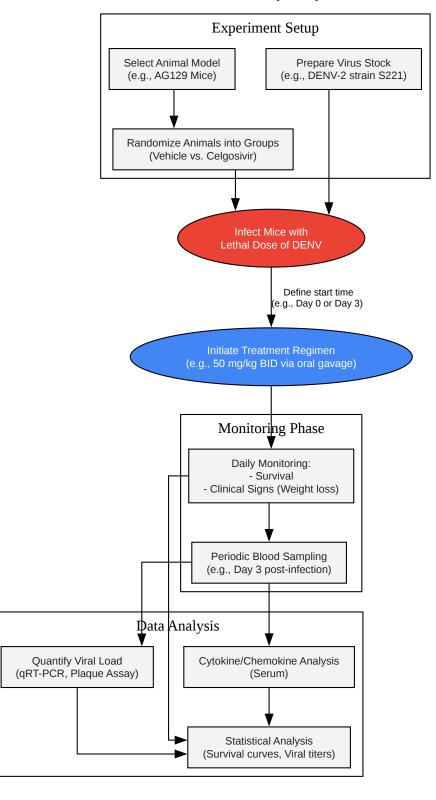

Species	Dosing Regimen (Celgosivir)	Mean Cmax	Mean Cmin	T 1/2	Reference
Human	400mg loading, then 200mg BID	5727 ng/mL (30.2 μM)	430 ng/mL (2.3 μM)	2.5 ± 0.6 hr	[9][15][16]
Mouse	50 mg/kg BID	-	Target trough: 400 ng/mL	-	[9]

Table 4: Overview of CELADEN Phase 1b Clinical Trial Results

Parameter	Celgosivir Group	Placebo Group	Outcome	Reference
Mean Virological Log Reduction (VLR)	-1.86 (SD 1.07)	-1.64 (SD 0.75)	Non-significant difference	[7][19]
Mean Area Under Fever Curve (AUC)	54.92 (SD 31.04)	40.72 (SD 18.69)	Non-significant difference	[7][19]
Conclusion	Celgosivir was safe and well-tolerated but did not significantly reduce viral load or fever burden at the tested dose.	[4][19]		

Visualizations Signaling Pathway and Experimental Workflows



Click to download full resolution via product page

Caption: **Celgosivir** inhibits α -glucosidase I in the ER, disrupting glycoprotein folding.

Workflow for In Vivo Efficacy Study

Click to download full resolution via product page

Caption: Standard workflow for assessing Celgosivir efficacy in a mouse dengue model.

Explaining the In Vitro vs. In Vivo Discrepancy Contributing Factors Pharmacokinetics (Short half-life, Cmin is key) Suboptimal Dosing (e.g., BID vs QID) Delayed Treatment Initiation (Post-peak viremia) Impacts Model Limitations Leads to (Immunodeficient mice vs. humans) Leads to Host Complexity Contributes to (Metabolism, Immune Response) Contributes to

High In Vitro Efficacy

Click to download full resolution via product page

Caption: Key factors contributing to the **Celgosivir** in vitro vs. in vivo discrepancy.

Experimental Protocols Protocol 1: In Vitro Plaque Reduction Neutralization Test (PRNT)

- Cell Seeding: Seed Vero cells in 24-well plates at a density that will form a confluent monolayer within 24 hours.
- Compound Dilution: Prepare serial dilutions of Celgosivir in serum-free media. A typical starting concentration might be 100 μM.
- Virus Preparation: Dilute the dengue virus stock to a concentration that yields 50-100 plaques per well.
- Incubation: Mix the diluted virus with each concentration of Celgosivir (and a no-drug control) and incubate for 1 hour at 37°C to allow the drug to interact with the virus.
- Infection: Remove the growth media from the Vero cells and inoculate the wells with the virus-drug mixture. Allow adsorption for 1-2 hours at 37°C.
- Overlay: Remove the inoculum and overlay the cell monolayer with a medium containing 1% methylcellulose or carboxymethylcellulose to restrict virus spread to adjacent cells.
- Incubation: Incubate the plates for 4-6 days at 37°C with 5% CO2, allowing plaques to form.
- Staining: Fix the cells (e.g., with 4% formaldehyde) and stain with a crystal violet solution.
- Quantification: Count the number of plaques in each well. The EC50 is calculated as the
 concentration of Celgosivir that reduces the plaque count by 50% compared to the
 untreated virus control.

Protocol 2: In Vivo Dengue Virus Mouse Model

This protocol is a general guideline and should be adapted based on specific experimental goals and institutional IACUC regulations.

- Animals: Use AG129 mice (deficient in Type I and II interferon receptors), typically 6-8 weeks old.
- Virus Strain: Use a mouse-adapted DENV strain (e.g., DENV-2 S221) for lethal challenge models.
- Infection: Infect mice via intraperitoneal (IP) or intravenous (IV) injection with a predetermined lethal dose of the virus.
- Drug Formulation: Dissolve Celgosivir in sterile water or saline.
- Treatment:
 - Regimen: Based on preclinical data, a regimen of 25-50 mg/kg administered twice daily
 (BID) or four times daily is recommended over once-daily dosing.[2][8]
 - o Administration: Administer via oral gavage.
 - Timing: Begin treatment on the day of infection (Day 0) for protection studies, or at a later time point (e.g., Day 3) to test therapeutic efficacy.[8]
- Monitoring:
 - Record survival and body weight daily for at least 14-21 days.
 - Collect blood samples (e.g., via retro-orbital or tail bleed) at specified time points (e.g., Day 3 or 4 post-infection) for viremia analysis.
- Endpoint Analysis:
 - Viremia: Isolate RNA from serum and perform qRT-PCR to quantify viral genome copies. A
 plaque assay on Vero cells can be used to quantify infectious virus particles.
 - Survival: Analyze survival data using Kaplan-Meier survival curves.

Protocol 3: Pharmacokinetic Analysis

Dosing: Administer a single dose of Celgosivir to mice via oral gavage.

- Sampling: Collect blood samples at multiple time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 24 hours).
- Sample Processing: Process blood to collect plasma or serum and store at -80°C.
- Analysis:
 - Use a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry)
 method to quantify the concentrations of both Celgosivir and its active metabolite,
 castanospermine, in the samples.
- Parameter Calculation: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters such as Cmax (peak concentration), Tmax (time to peak concentration), AUC (area under the curve), and elimination half-life (T½). For multiple-dose studies, Cmin (trough concentration) can be determined.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. researchgate.net [researchgate.net]
- 2. Dose- and schedule-dependent protective efficacy of celgosivir in a lethal mouse model for dengue virus infection informs dosing regimen for a proof of concept clinical trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Celgosivir Wikipedia [en.wikipedia.org]
- 5. Celgosivir, an alpha-glucosidase I inhibitor for the potential treatment of HCV infection -PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Portico [access.portico.org]
- 7. researchgate.net [researchgate.net]

Troubleshooting & Optimization

- 8. Optimizing celgosivir therapy in mouse models of dengue virus infection of serotypes 1 and 2: The search for a window for potential therapeutic efficacy PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Extended Evaluation of Virological, Immunological and Pharmacokinetic Endpoints of CELADEN: A Randomized, Placebo-Controlled Trial of Celgosivir in Dengue Fever Patients -PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Curing a viral infection by targeting the host: The example of cyclophilin inhibitors PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Iminosugars With Endoplasmic Reticulum α-Glucosidase Inhibitor Activity Inhibit ZIKV Replication and Reverse Cytopathogenicity in vitro [frontiersin.org]
- 13. Celgosivir treatment misfolds dengue virus NS1 protein, induces cellular pro-survival genes and protects against lethal challenge mouse model PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Inhibition of cellular alpha-glucosidases results in increased presentation of hepatitis B virus glycoprotein-derived peptides by MHC class I PMC [pmc.ncbi.nlm.nih.gov]
- 15. Extended Evaluation of Virological, Immunological and Pharmacokinetic Endpoints of CELADEN: A Randomized, Placebo-Controlled Trial of Celgosivir in Dengue Fever Patients | PLOS Neglected Tropical Diseases [journals.plos.org]
- 16. Extended Evaluation of Virological, Immunological and Pharmacokinetic Endpoints of CELADEN: A Randomized, Placebo-Controlled Trial of Celgosivir in Dengue Fever Patients -PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. medchemexpress.com [medchemexpress.com]
- 18. Item Celgosivir reduces circulating virus in vivo immediately prior to normal time of death in untreated controls. Public Library of Science Figshare [plos.figshare.com]
- 19. Efficacy and safety of celgosivir in patients with dengue fever (CELADEN): a phase 1b, randomised, double-blind, placebo-controlled, proof-of-concept trial PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Addressing the discrepancy between in vitro and in vivo results for Celgosivir]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1668368#addressing-the-discrepancy-between-in-vitro-and-in-vivo-results-for-celgosivir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com